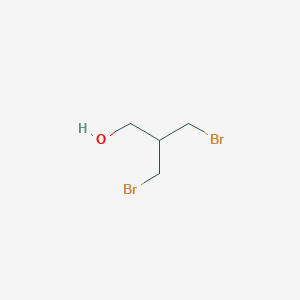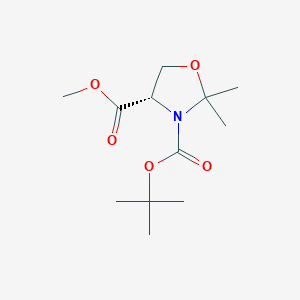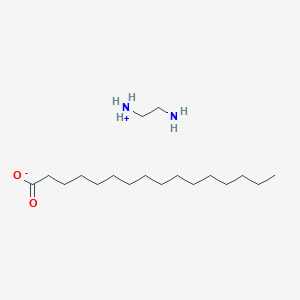
PIPES 1.5 钠盐
描述
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) is a zwitterionic buffer that belongs to the group of ethanesulfonic acid buffer series. It was first introduced by Good et al. and is commonly used in biological and biochemical research due to its non-toxic nature and stability . The compound is known for its ability to maintain a stable pH in various biological applications, including cell culture and tissue fixation for electron microscopy .
科学研究应用
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.
Industry: The compound is employed in the manufacturing of various biochemical products and diagnostic tools.
作用机制
Target of Action
Instead, it is used as a buffering agent in biochemistry and molecular biology . Its primary role is to maintain a stable pH in a biological system, which is crucial for many biochemical reactions.
Mode of Action
As a buffering agent, PIPES sesquisodium salt works by absorbing or releasing protons (H+ ions) to resist changes in pH. It has a pKa near the physiological pH, making it useful in cell culture work .
Result of Action
The primary result of PIPES sesquisodium salt’s action is the maintenance of a stable pH in the system where it is used. This stability is crucial for the proper functioning of many biological and biochemical processes, including enzymatic reactions, protein folding, and cell culture growth .
Action Environment
The efficacy and stability of PIPES sesquisodium salt can be influenced by environmental factors such as temperature and the presence of other ions. It has an effective buffering range of 6.1 - 7.5 . It is also important to note that PIPES sesquisodium salt is not very water-soluble but will solubilize in 0.5 M NaOH .
生化分析
Biochemical Properties
PIPES sesquisodium salt plays a crucial role in biochemical reactions. It is predominantly used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . It is soluble in water and has a pH range of 6.1-7.5
Cellular Effects
The effects of PIPES sesquisodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is critical for many cellular processes
Molecular Mechanism
The molecular mechanism of action of PIPES sesquisodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is critical for many biochemical reactions
Temporal Effects in Laboratory Settings
It is known that PIPES sesquisodium salt is a stable compound with a melting point of 300°C .
准备方法
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) can be synthesized through several methods. One common approach involves adding a solution of the base to the free acid form of 1,4-Piperazinediethanesulfonic acid and titrating to the appropriate pH . Alternatively, equimolar solutions of the monosodium salt and disodium salt can be mixed and titrated to the desired pH . Industrial production methods typically involve large-scale synthesis using similar titration techniques to ensure consistency and purity .
化学反应分析
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under controlled pH conditions to maintain the stability of the compound.
相似化合物的比较
1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) can be compared with other similar compounds, such as:
1,4-Piperazinediethanesulfonic acid disodium salt: Similar in structure but with different sodium content, affecting its buffering capacity and solubility.
Piperazine-N,N′-bis(2-ethanesulfonic acid) sodium salt: Another variant with similar applications but different chemical properties.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A commonly used buffer with a different pKa value, making it suitable for different pH ranges.
These comparisons highlight the uniqueness of 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) in terms of its specific pKa value, stability, and non-toxic nature, making it a preferred choice for various biological and biochemical applications .
属性
IUPAC Name |
trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDACHMSOMILQI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N4Na3O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142888 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100037-69-2 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)




